molecular formula C14H7BrN2O4 B5635081 5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione

5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5635081
M. Wt: 347.12 g/mol
InChI Key: QOXRCWHVTDTWHO-UHFFFAOYSA-N
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Description

"5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" is a compound that belongs to the isoindole family, characterized by the presence of bromo, nitro, and phenyl groups. This molecular structure suggests potential interest in various fields such as organic chemistry, materials science, and possibly pharmacological research, focusing on the synthesis, molecular structure, chemical reactions, and properties of the compound.

Synthesis Analysis

The synthesis of related isoindole derivatives often involves intramolecular reactions or cycloaddition reactions. For example, cyclohexane-1,3-dione derivatives have shown abnormal behavior in Michael additions to nitro-olefins, leading to the formation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, which are related to the isoindole structure by involving bromophenyl and nitro groups (Ansell, Moore, & Nielsen, 1971). Similarly, 1,3-dipolar cycloaddition reactions have been used to synthesize 2H-indazole-4,7-dione derivatives, demonstrating the versatility of synthetic approaches for such compounds (Nan'ya et al., 1987).

Molecular Structure Analysis

The molecular structure of isoindole derivatives can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of "6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione" shows a monoclinic space group, highlighting the importance of structural analysis in understanding the spatial arrangement and potential reactivity of such compounds (Nan'ya et al., 1987).

Chemical Reactions and Properties

Isoindole derivatives participate in various chemical reactions, reflecting their rich chemistry. For example, enantiomeric resolution and simulation studies of isoindole derivatives highlight their stereochemical complexity and the influence of substituents on their physical and chemical behavior (Ali et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of isoindole derivatives can vary significantly based on their structure and substituents. Studies on similar compounds provide insights into how bromo and nitro groups might influence these properties, offering a basis for predicting the behavior of "5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the potential applications of isoindole derivatives. Research on similar compounds indicates a range of reactions, including cyclocondensation and aminocarbonylation, that could be relevant for further functionalization of "5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" (Worlikar & Larock, 2008).

properties

IUPAC Name

5-bromo-6-nitro-2-phenylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O4/c15-11-6-9-10(7-12(11)17(20)21)14(19)16(13(9)18)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXRCWHVTDTWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione

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